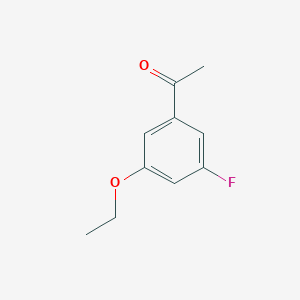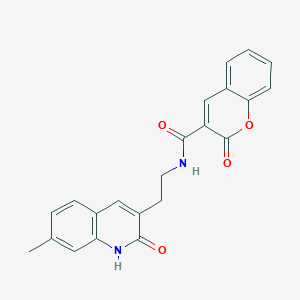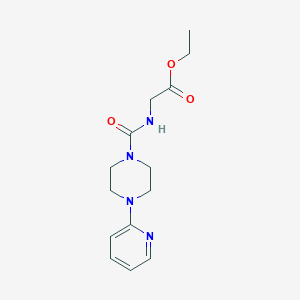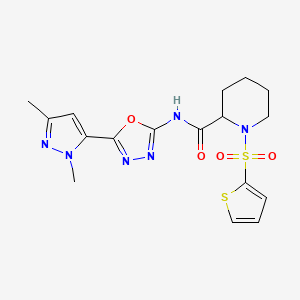
1-(3-Ethoxy-5-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Ethoxy-5-fluorophenyl)ethanone” is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(3-Ethoxy-5-fluorophenyl)ethanone” is 1S/C10H11FO2/c1-3-13-10-6-8(7(2)12)4-5-9(10)11/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“1-(3-Ethoxy-5-fluorophenyl)ethanone” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Enantioselective Synthesis Applications
- The compound serves as an intermediate in the synthesis of various pharmacologically active molecules. For instance, its derivative (S)-(-)-1-(4-fluorophenyl)ethanol is used in producing an antagonist of the CCR5 chemokine receptor, which can protect against HIV infection. Additionally, it plays a role in the synthesis of antimalarial drugs and γ-secretase modulators for treating Alzheimer's disease. The synthesis approach involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone catalyzed by Daucus carota cells, highlighting its utility in producing enantiomerically enriched intermediates for various therapeutic agents (2022, ChemChemTech).
Antimicrobial Activity
- Derivatives of 1-(3-Ethoxy-5-fluorophenyl)ethanone exhibit significant antimicrobial activity. This includes a series of 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles and similar compounds synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone. These compounds have been tested for in vitro antimicrobial activity against various bacterial and fungal organisms, demonstrating the potential of 1-(3-Ethoxy-5-fluorophenyl)ethanone derivatives in developing new antimicrobial agents (Kumar et al., 2019, Russian Journal of General Chemistry).
Synthesis of Schiff Bases and Their Antimicrobial Activity
- Schiff bases synthesized using derivatives of 1-(3-Ethoxy-5-fluorophenyl)ethanone have demonstrated notable antimicrobial activities. The synthesis involves 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, and subsequent treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde. These novel Schiff bases have shown excellent activity compared to other derivatives, indicating their potential in antimicrobial applications (Puthran et al., 2019, Heliyon).
Molecular Structure and Electronic Properties Analysis
- Studies on the molecular structure, vibrational frequencies, and electronic properties of 1-(3-Ethoxy-5-fluorophenyl)ethanone derivatives have been conducted. These investigations include analyzing hyper-conjugative interaction, charge delocalization, and the stability of the molecule, which are crucial for understanding the chemical behavior and reactivity of these compounds. Such studies are essential for the development of new materials with potential applications in fields like nonlinear optics and pharmaceuticals (Mary et al., 2015, Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
1-(3-ethoxy-5-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDJJMNKBIMVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-5-fluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-fluoro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2640269.png)
![N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide](/img/structure/B2640270.png)
![5-Methyl-7-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2640272.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2640275.png)

![N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide](/img/no-structure.png)


![5-Methyl-4-oxo-2-(pyrrolidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2640283.png)
![3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2640287.png)
